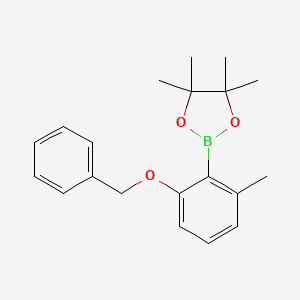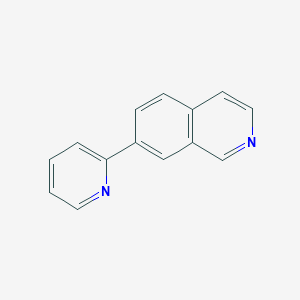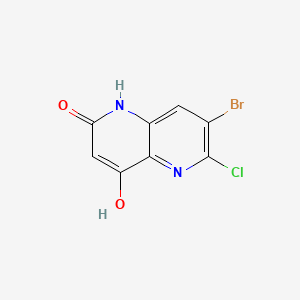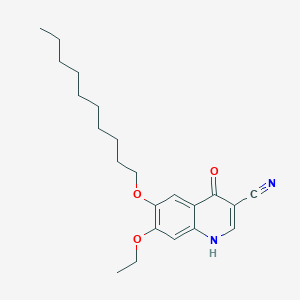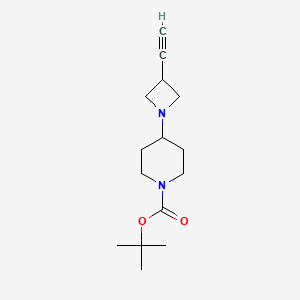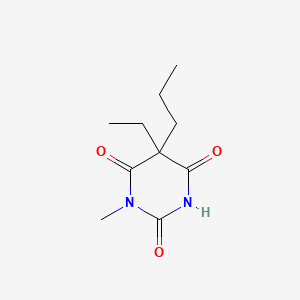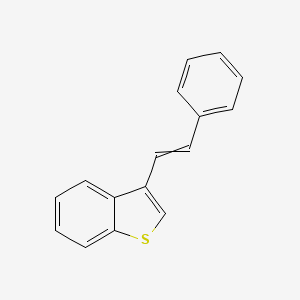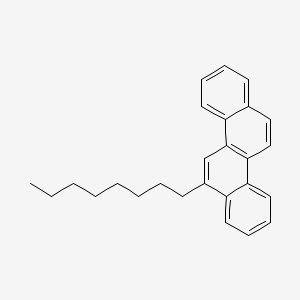
Benz(a)anthracene, 8,9-dihydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benz(a)anthracene, 8,9-dihydro- is a polycyclic aromatic hydrocarbon (PAH) with a structure consisting of four fused benzene rings. This compound is a derivative of benz(a)anthracene and is known for its significant role in environmental chemistry and toxicology. It is produced during the incomplete combustion of organic matter and is found in substances such as tobacco smoke and fossil fuels .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benz(a)anthracene, 8,9-dihydro- typically involves the reduction of benz(a)anthracene. One common method includes the catalytic hydrogenation of benz(a)anthracene using a palladium catalyst under hydrogen gas at elevated pressures and temperatures .
Industrial Production Methods: Industrial production of this compound often involves the same catalytic hydrogenation process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may also involve purification steps such as recrystallization and chromatography to remove impurities .
Analyse Des Réactions Chimiques
Types of Reactions: Benz(a)anthracene, 8,9-dihydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form dihydrodiols and other oxidized derivatives.
Reduction: Further reduction can lead to the formation of tetrahydro derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Dihydrodiols and quinones.
Reduction: Tetrahydrobenz(a)anthracene derivatives.
Substitution: Halogenated benz(a)anthracene derivatives.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of Benz(a)anthracene, 8,9-dihydro- involves its metabolic activation by cytochrome P450 enzymes. The compound is converted into reactive intermediates, such as epoxides and dihydrodiols, which can form covalent adducts with DNA. These DNA adducts can lead to mutations and initiate carcinogenesis . The primary molecular targets include DNA and various enzymes involved in detoxification and repair processes .
Comparaison Avec Des Composés Similaires
Benz(a)anthracene: The parent compound, known for its carcinogenic properties.
7,12-Dimethylbenz(a)anthracene: A potent carcinogen used in cancer research.
Benzo(a)pyrene: Another PAH with similar structure and carcinogenic potential.
Uniqueness: Benz(a)anthracene, 8,9-dihydro- is unique due to its specific metabolic pathways and the types of DNA adducts it forms. Its reduced form makes it less reactive compared to its parent compound, benz(a)anthracene, but it still retains significant biological activity .
Propriétés
Numéro CAS |
60968-17-4 |
|---|---|
Formule moléculaire |
C18H14 |
Poids moléculaire |
230.3 g/mol |
Nom IUPAC |
8,9-dihydrobenzo[a]anthracene |
InChI |
InChI=1S/C18H14/c1-2-7-15-12-18-16(11-14(15)6-1)10-9-13-5-3-4-8-17(13)18/h2-5,7-12H,1,6H2 |
Clé InChI |
PSPKRGQSBJQZGE-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C=C1)C=C3C(=C2)C=CC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-phenyl-2H-benzo[4,5]imidazo[1,2-d][1,2,4]thiadiazol-3-one](/img/structure/B13936521.png)
![8-Benzyl-2-methyl-2,8-diazaspiro[4.5]decane](/img/structure/B13936522.png)
![2-Bromo-N-[2-(4-methoxy-phenyl)-2H-pyrazol-3-yl]-acetamide](/img/structure/B13936531.png)

